Dimethyl 1,3-Benzodithiol-2-ylphosphonate
Overview
Description
Dimethyl 1,3-Benzodithiol-2-ylphosphonate is a chemical compound with the molecular formula C9H11O3PS2 . It is a solid substance at 20°C and has a molecular weight of 262.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 3 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. However, it’s known that phosphonates can participate in a variety of chemical reactions due to their P-C and P=O bonds .
Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to light, air, and heat .
Scientific Research Applications
Structural Analysis
The molecular structure of Dimethyl 1,3-Benzodithiol-2-ylphosphonate analogs has been studied, revealing strong intramolecular interactions and hydrogen bonding, contributing to the understanding of its chemical properties (Bourne, Modro, & Modro, 1995).
Synthesis and Reactions
This compound is involved in various synthesis reactions. For instance, it is used in the preparation of 2,2'-bis(1,3dithiole) donors, and in the Wittig-Horner reaction to produce benzodithiafulvalenes and other derivatives, showing its versatility in organic synthesis (Effenberger, Baumgartner, & Kühlwein, 1989).
Organic Electronics
In the field of organic electronics, this compound derivatives are synthesized for their use in creating organic metals and semiconductors. Their redox chemistry is particularly significant for developing new electronic materials (Moore & Bryce, 1991).
Chemical Reactions
It plays a role in various chemical reactions such as cyclisation reactions of benzoylphosphonates and reactions involving carbene intermediates, highlighting its utility in complex organic synthesis processes (Griffiths, Harris, & Whitehead, 1997).
Functional Dyes
This compound is also used in synthesizing functional dyes, particularly for carbonless duplicating systems. It has shown potential in developing dyes with good fastness to light and other desirable properties (Horiike, Kondo, Kwon, & Kuroki, 1985).
Mechanism of Action
The mechanism of action for Dimethyl 1,3-Benzodithiol-2-ylphosphonate is not explicitly mentioned in the retrieved data. However, bisphosphonates, a class of compounds that includes phosphonates, typically work by incorporating into adenine nucleotides that are non-hydrolysable analogs of ATP, inhibiting a variety of metabolic processes that require ATP .
Safety and Hazards
While specific safety and hazard information for Dimethyl 1,3-Benzodithiol-2-ylphosphonate is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using personal protective equipment .
Future Directions
The future directions for the use and study of Dimethyl 1,3-Benzodithiol-2-ylphosphonate are not explicitly mentioned in the retrieved data. However, given its chemical structure and properties, it could potentially be used in various fields such as materials science and synthetic chemistry .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1,3-benzodithiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3PS2/c1-11-13(10,12-2)9-14-7-5-3-4-6-8(7)15-9/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVOUPYVLWQXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1SC2=CC=CC=C2S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328006 | |
Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62217-35-0 | |
Record name | Dimethyl 1,3-Benzodithiol-2-ylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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